molecular formula C20H16Cl2N2O2 B3865598 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide

Cat. No.: B3865598
M. Wt: 387.3 g/mol
InChI Key: VCVUKRAIDZHWCJ-FSJBWODESA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a naphthalene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 2-naphthol in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-bromo-1-chloropropane under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazone: Shares the dichlorophenyl group but differs in its overall structure and applications.

    Naphthalene derivatives: Compounds like naphthalene-2-ol have similar naphthalene rings but different functional groups.

    Propanamide derivatives: Compounds such as N-(2-hydroxypropyl)propanamide have similar amide groups but different substituents.

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide is unique due to its combination of a dichlorophenyl group, a naphthalene ring, and a propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c1-13(26-19-8-4-6-14-5-2-3-7-17(14)19)20(25)24-23-12-15-9-10-16(21)11-18(15)22/h2-13H,1H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUKRAIDZHWCJ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
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N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
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N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
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N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide

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